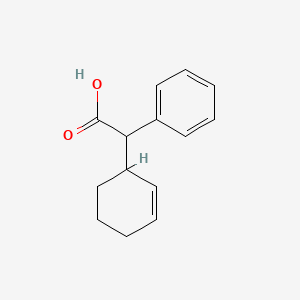
Urea, (m-bromobenzoyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of urea, (m-bromobenzoyl)-, typically involves the reaction of 3-bromobenzoic acid with urea in the presence of a dehydrating agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
3-bromobenzoic acid+ureaDCCN-(3-bromobenzoyl)urea
Industrial Production Methods: Industrial production methods for urea, (m-bromobenzoyl)-, may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, solvent-free conditions and microwave-assisted synthesis have been explored to improve efficiency and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: Urea, (m-bromobenzoyl)-, can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding amine derivative.
Hydrolysis: Under acidic or basic conditions, urea, (m-bromobenzoyl)-, can hydrolyze to yield 3-bromobenzoic acid and urea.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products:
Substitution: N-(3-substituted benzoyl)urea derivatives.
Reduction: 3-bromoaniline.
Hydrolysis: 3-bromobenzoic acid and urea.
Applications De Recherche Scientifique
Urea, (m-bromobenzoyl)-, has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of polymers and other materials with specialized properties.
Mécanisme D'action
The mechanism of action of urea, (m-bromobenzoyl)-, depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom can enhance the compound’s ability to form halogen bonds, which can be crucial in binding to biological targets. Additionally, the urea moiety can participate in hydrogen bonding, further influencing the compound’s interactions with proteins and other biomolecules .
Comparaison Avec Des Composés Similaires
Urea, (p-bromobenzoyl)-: Similar structure but with the bromine atom at the para position.
Urea, (o-bromobenzoyl)-: Bromine atom at the ortho position.
N-(3-chlorobenzoyl)urea: Chlorine atom instead of bromine at the meta position.
Comparison:
Reactivity: The position of the bromine atom (meta, para, ortho) can significantly influence the compound’s reactivity and the types of reactions it undergoes.
Biological Activity: The presence of different halogens (bromine vs. chlorine) can affect the compound’s biological activity and its interactions with biological targets.
Applications: While all these compounds can be used in similar applications, their specific properties and reactivities may make them more suitable for certain tasks.
Propriétés
Numéro CAS |
51884-06-1 |
|---|---|
Formule moléculaire |
C8H7BrN2O2 |
Poids moléculaire |
243.06 g/mol |
Nom IUPAC |
3-bromo-N-carbamoylbenzamide |
InChI |
InChI=1S/C8H7BrN2O2/c9-6-3-1-2-5(4-6)7(12)11-8(10)13/h1-4H,(H3,10,11,12,13) |
Clé InChI |
UKNKWDNRCNPDFE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Br)C(=O)NC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(4-chlorobenzylidene)amino]-3-(2-pyridyl)-1H-1,2,4-triazole-5-thione](/img/structure/B12011057.png)
![1,3-dimethyl-8-[(2-phenylethyl)sulfanyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12011063.png)

![3-{[2-(2,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}-1-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B12011070.png)





![(4E)-5-(4-tert-butylphenyl)-4-[hydroxy(4-methylphenyl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B12011105.png)

![(3Z)-5-bromo-1-ethyl-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12011135.png)

